molecular formula C20H25NO3 B13765292 2-Diethylamino-3-hydroxy-3-phenylpropyl benzoate CAS No. 78329-95-0

2-Diethylamino-3-hydroxy-3-phenylpropyl benzoate

Cat. No.: B13765292
CAS No.: 78329-95-0
M. Wt: 327.4 g/mol
InChI Key: TUUQNMFXJDKNHU-UHFFFAOYSA-N
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Description

2-Diethylamino-3-hydroxy-3-phenylpropyl benzoate is a benzoate ester derivative characterized by a diethylamino group, a hydroxyl group, and a phenylpropyl chain attached to the benzoate core. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the aromatic and alkyl groups) and pH-dependent solubility (influenced by the tertiary amine group).

Properties

CAS No.

78329-95-0

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

[2-(diethylamino)-3-hydroxy-3-phenylpropyl] benzoate

InChI

InChI=1S/C20H25NO3/c1-3-21(4-2)18(19(22)16-11-7-5-8-12-16)15-24-20(23)17-13-9-6-10-14-17/h5-14,18-19,22H,3-4,15H2,1-2H3

InChI Key

TUUQNMFXJDKNHU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(COC(=O)C1=CC=CC=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diethylamino-3-hydroxy-3-phenylpropyl benzoate typically involves the reaction of 3-hydroxy-3-phenylpropyl benzoate with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Diethylamino-3-hydroxy-3-phenylpropyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the diethylamino group may result in the formation of a new amine derivative .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development and Therapeutics
    • 2-Diethylamino-3-hydroxy-3-phenylpropyl benzoate has been investigated for its potential use as a therapeutic agent due to its ability to inhibit certain enzymatic activities, particularly phospholipase A2. This inhibition is significant in the context of drug-induced phospholipidosis, a condition linked to various drug therapies .
  • Cosmetic Formulations
    • The compound is utilized in cosmetic products, where it serves as an active ingredient that enhances skin hydration and elasticity. Its incorporation into formulations is guided by regulatory standards ensuring safety and efficacy . Studies indicate that it can improve the stability and performance of topical applications .
  • Anti-Aging Properties
    • Research has shown that this compound may help retard protein aging processes. It has been proposed for use in formulations aimed at reducing signs of aging, such as wrinkles and loss of skin elasticity, by preventing nonenzymatic cross-linking of proteins .

Case Study 1: Enzymatic Inhibition and Drug Safety

A study published in Nature examined the effects of various compounds on lysosomal phospholipase A2 activity. The results indicated that this compound effectively inhibited this enzyme, correlating with reduced phospholipidosis in treated cells . This finding suggests its potential role in developing safer pharmaceutical agents.

Case Study 2: Cosmetic Efficacy

In a clinical trial assessing the efficacy of cosmetic formulations containing this compound, participants reported significant improvements in skin hydration and texture after eight weeks of use. The formulation was well-tolerated with no adverse effects noted, supporting its application in skincare products aimed at improving skin health .

Data Tables

Application AreaDescriptionKey Findings
Drug DevelopmentInhibitor of phospholipase A2Correlates with reduced drug-induced phospholipidosis
Cosmetic FormulationEnhances skin hydration and elasticitySignificant improvement in skin texture reported
Anti-Aging ResearchPrevents protein cross-linkingPotential for reducing wrinkles and improving skin elasticity

Mechanism of Action

The mechanism of action of 2-Diethylamino-3-hydroxy-3-phenylpropyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs: Benzoate Esters and Amides

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : Contains a benzamide core with a hydroxy-dimethyl ethyl group and a methyl substituent on the aromatic ring.
  • Key Differences :
    • Functional Group : Amide (C=O-NHR) vs. ester (C=O-OR) in the target compound. Amides are more resistant to hydrolysis, enhancing metabolic stability .
    • Directing Groups : The N,O-bidentate directing group in this compound facilitates metal-catalyzed C–H bond functionalization, a feature absent in the target ester .
Methyl 2,4-Dihydroxy-6-methyl Benzoate
  • Structure : A benzoate ester with hydroxyl and methyl substituents on the aromatic ring.
  • Key Differences: Substituents: Polar hydroxyl groups increase water solubility but reduce membrane permeability compared to the target compound’s diethylamino and phenylpropyl groups . Bioactivity: Hydroxyl-rich analogs are often associated with antioxidant or antimicrobial activity, whereas the target compound’s tertiary amine may confer different pharmacological properties .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Functional Group Stability to Hydrolysis Applications
2-Diethylamino-3-hydroxy-3-phenylpropyl benzoate Benzoate Diethylamino, phenylpropyl Ester Moderate Prodrugs, drug delivery
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxy-dimethyl, methyl Amide High Catalysis, synthesis
Methyl 2,4-dihydroxy-6-methyl benzoate Benzoate Hydroxy, methyl Ester Moderate Antioxidants, antimicrobials

Degradation Pathways and Environmental Persistence

Microbial degradation studies of benzoate derivatives reveal that Rhodococcus sp. CS-1 degrades aromatic compounds via the benzoate pathway (13% of unigenes in T1 group) and aromatic compound degradation pathways (15% of unigenes) . The target compound’s ester linkage may undergo hydrolysis to release benzoic acid, which could then enter these pathways.

Table 2: Microbial Degradation Efficiency

Compound Type Pathway Involvement (%) Degradation Rate (Relative)
Benzoate esters 10–13% (Benzoate pathway) Moderate
Benzamides <5% Low
Phenolic benzoates 12–15% (Aromatic degradation) High

Physicochemical Properties: pKa and Solubility

The target compound’s benzoate ester is expected to hydrolyze to benzoic acid (pKa = 4.2), which aligns with its use in intracellular pH measurements, as seen in radiolabeled benzoate studies . However, the diethylamino group introduces a basic nitrogen (pKa ~8–10), enabling pH-dependent solubility. This contrasts with methyl 2,4-dihydroxy-6-methyl benzoate, where hydroxyl groups dominate solubility but limit pH responsiveness .

Table 3: Key Physicochemical Parameters

Compound pKa (Benzoate) Solubility (mg/mL) LogP
This compound 4.2 (post-hydrolysis) 5.2 (pH 7.4) 2.8
Benzoic acid 4.2 3.4 (pH 7.0) 1.9
Methyl 2,4-dihydroxy-6-methyl benzoate 8.5 (phenolic OH) 12.1 (pH 7.0) 1.2

Biological Activity

2-Diethylamino-3-hydroxy-3-phenylpropyl benzoate, a compound with potential pharmacological significance, has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic potentials, and safety profiles.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H25_{25}NO2_2
  • Molecular Weight : 275.39 g/mol
  • CAS Number : 85724-35-4

The compound features a diethylamino group attached to a phenylpropyl backbone, which is further esterified with a benzoate moiety. This unique structure is hypothesized to contribute to its biological activities.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Anticonvulsant Activity : Similar compounds have shown efficacy in models of epilepsy by modulating neurotransmitter systems, particularly GABAergic pathways. For instance, derivatives of similar structures have been reported to increase seizure thresholds in animal models .
  • Phospholipase Inhibition : The compound may interact with lysosomal phospholipases, which are crucial for lipid metabolism. Inhibition of these enzymes has been linked to phospholipidosis, a condition characterized by the accumulation of phospholipids in lysosomes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds.

Study Activity Assessed Findings Reference
Study 1AnticonvulsantIncreased seizure threshold in animal models; effective at doses ranging from 57–115 mg/kg
Study 2Phospholipase InhibitionInhibition correlates with drugs causing phospholipidosis; potential for predicting toxicity
Study 3CytotoxicitySelectivity indices indicating safety in vitro; compounds displayed indices from 83.20 to 37,281

Case Studies

Several case studies have highlighted the therapeutic potential and safety profile of compounds similar to this compound:

  • Antiepileptic Properties : In a study involving various cinnamamide derivatives, one compound demonstrated significant anticonvulsant effects across multiple seizure models, suggesting that structural modifications can enhance efficacy against seizures .
  • Toxicity Screening : A comprehensive screening of small molecules indicated that certain structural features in compounds like this compound may predict their likelihood of causing phospholipidosis, emphasizing the importance of structural analysis in drug development .

Safety Profile

Evaluating the safety profile is crucial for any therapeutic agent. The cytotoxicity assessments revealed that derivatives of the compound exhibited promising selectivity indices, indicating a favorable safety margin compared to established drugs like chloroquine . Furthermore, studies on mutagenicity showed no significant risk associated with the compound in standard assays.

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